N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine
Description
N-[2-(1H-Benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is a benzimidazole-derived compound featuring a hydroxylamine functional group attached to an ethylidene-phenylethylidene backbone. This structure combines the aromatic and hydrogen-bonding capabilities of benzimidazole with the nucleophilic and redox-active properties of hydroxylamine.
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C15H13N3O/c19-18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17) |
InChI Key |
YMHSLWUPHSLIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and sulfur, which facilitate the formation of the benzimidazole ring . The process can be optimized by adjusting the temperature, reaction time, and the concentration of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its hydroxylamine-ethylidene linkage. Key analogues include:
Hydrogen Bonding and Crystallography
The hydroxylamine group in the target compound enables strong hydrogen bonding, which is critical for crystal packing and molecular recognition. In contrast:
- Semicarbazone Derivatives () utilize semicarbazone motifs for hydrogen bonding, which may contribute to their α-glucosidase inhibitory activity .
- Difluoromethyl-Substituted Analogues () likely exhibit altered dipole moments and steric effects, impacting crystal lattice formation compared to the parent compound .
Physicochemical Properties
Biological Activity
N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of benzimidazole derivatives with phenylethylidene hydroxylamine under controlled conditions. The reaction can be facilitated using various solvents and catalysts to optimize yield and purity. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicate that the compound exhibits strong radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These results highlight the compound's potential utility in preventing oxidative stress-related diseases.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies involving various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation.
The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| MCF-7 (Breast) | 20 |
| HeLa (Cervical) | 18 |
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound appears to enhance ROS production in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways, such as topoisomerases or proteasomes.
- Interference with Cell Cycle Progression : Evidence suggests that treatment with this compound can lead to cell cycle arrest at specific phases, particularly G0/G1 and G2/M.
Case Studies
Recent case studies have highlighted the efficacy of this compound in animal models. For instance, a study involving tumor-bearing mice demonstrated a significant reduction in tumor size when treated with this compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
